molecular formula C10H8F2O3 B13110641 5-(Difluoromethoxy)chroman-4-one

5-(Difluoromethoxy)chroman-4-one

Katalognummer: B13110641
Molekulargewicht: 214.16 g/mol
InChI-Schlüssel: MKKHXLLACZTUDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethoxy)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. Chromanones are significant due to their diverse biological and pharmaceutical activities. The presence of the difluoromethoxy group in the 5-position of the chroman-4-one structure imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)chroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxychroman-4-one with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl phenyl sulfone in the presence of a base such as potassium carbonate can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)chroman-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Difluoromethoxy)chroman-4-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H8F2O3

Molekulargewicht

214.16 g/mol

IUPAC-Name

5-(difluoromethoxy)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7-9(8)6(13)4-5-14-7/h1-3,10H,4-5H2

InChI-Schlüssel

MKKHXLLACZTUDN-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C1=O)C(=CC=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.